molecular formula C8H16N2O3 B1359972 Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate CAS No. 1142202-27-4

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate

Cat. No.: B1359972
CAS No.: 1142202-27-4
M. Wt: 188.22 g/mol
InChI Key: TUILDKIVQAROHZ-UXBLZVDNSA-N
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Description

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is a structurally complex compound featuring a hydroxyimino group, a tertiary amine, and an ester moiety. Compounds with similar frameworks are often employed in peptide coupling, heterocyclic synthesis, and as intermediates for bioactive molecules .

Properties

IUPAC Name

ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUILDKIVQAROHZ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate typically involves the reaction of glycine ethyl ester with an appropriate oxime derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OxymaPure (Ethyl 2-Cyano-2-(Hydroxyimino)acetate)

Structural Differences: OxymaPure replaces the 2-methylpropan-2-ylamino group with a cyano substituent adjacent to the hydroxyimino moiety. Reactivity and Applications: OxymaPure is a superior coupling additive in carbodiimide (DIC)-mediated peptide synthesis, outperforming HOBt/DIC in yield and purity. Its cyano group stabilizes active intermediates, reducing racemization and side reactions.

Property Ethyl 2-((1-(Hydroxyimino)-2-methylpropan-2-yl)amino)acetate OxymaPure
Key Functional Groups Hydroxyimino, tertiary amine, ester Hydroxyimino, cyano, ester
Synthetic Utility Potential intermediate for heterocycles Peptide coupling additive
Bioactivity Not reported Not bioactive
Reference -

Ethyl (2Z)-(2-Amino-1,3-thiazol-4-yl)(Hydroxyimino)acetate

Structural Differences: A thiazole ring replaces the 2-methylpropan-2-ylamino group, introducing heterocyclic aromaticity. Bioactivity: Thiazole-containing analogs exhibit antimicrobial and anti-inflammatory properties. The target compound lacks this heterocycle, likely reducing its direct bioactivity but retaining utility as a synthetic precursor. The hydroxyimino group in both compounds may contribute to metal chelation or radical scavenging .

Property Ethyl 2-((1-(Hydroxyimino)-... Ethyl (2Z)-(2-Amino-thiazol-yl)...
Heterocyclic Component None 1,3-Thiazole
Bioactivity Unlikely Antimicrobial potential
Application Organic synthesis Drug intermediate
Reference -

Ethyl 2-(Hydroxyimino)-2-(4-Phenylpiperazino)acetate

Structural Differences: A 4-phenylpiperazino group replaces the tertiary amine, introducing a basic nitrogen and aromaticity. Physicochemical Properties: The piperazine ring enhances solubility in polar solvents and may improve blood-brain barrier penetration. The target compound’s bulky 2-methylpropan-2-yl group could reduce solubility but increase stability against enzymatic degradation .

Property Ethyl 2-((1-(Hydroxyimino)-...) Ethyl 2-(Hydroxyimino)-2-(4-Ph...)
Solubility Moderate (ester-dominated) High (piperazine-enhanced)
Pharmacokinetics Likely poor oral absorption Lipinski-compliant (potential drug)
Reference -

3-(1-(Hydroxyimino)ethyl)-2H-chromen-2-one

Structural Differences : A coumarin backbone replaces the ethyl acetate chain, integrating a fused benzene-pyrone system.
Applications : Used in synthesizing anti-inflammatory oxime esters. The target compound’s aliphatic structure lacks the conjugated π-system of coumarin, limiting its optical properties but offering flexibility in nucleophilic reactions .

Property Ethyl 2-((1-(Hydroxyimino)-...) 3-(1-(Hydroxyimino)ethyl)-coumarin
Conjugation None Extensive (coumarin core)
Bioactivity Unreported Anti-inflammatory, antioxidant
Synthesis Amine-ester coupling Knoevenagel condensation
Reference -

Biological Activity

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate, also known by its IUPAC name, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C₈H₁₅N₂O₃
  • Molecular Weight : 188.22 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 6

The compound features a hydroxyimino group, which is significant for its biological interactions and reactivity in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxime functional group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction suggests a mechanism where the compound may act as an inhibitor or activator for various biochemical pathways.

Proteomics Research

One of the significant applications of this compound is in proteomics research, where it is utilized to study protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool in understanding cellular processes and disease mechanisms.

Therapeutic Potential

Emerging studies suggest that this compound may have therapeutic applications due to its interaction with biological molecules. It has been investigated for potential roles in drug development, particularly in targeting specific diseases where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.

Compound NameStructureBiological Activity
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamideStructureReactivator of acetylcholinesterase
Other oxime derivativesVariesComparable reactivity; used in similar applications

This compound stands out due to its specific structure that allows for versatile interactions with biological molecules, enhancing its applicability across various scientific fields.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in modulating enzyme activity. For instance:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting potential for therapeutic intervention in metabolic disorders.
  • Proteomic Analysis : In another study, the compound was used as a probe to investigate protein modifications under stress conditions, revealing insights into cellular responses and adaptations.
  • Synthetic Applications : The compound has been employed as a reagent in organic synthesis, showcasing its utility beyond biological contexts .

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